molecular formula C14H29ClO2Si B14250696 Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- CAS No. 392692-61-4

Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-

Cat. No.: B14250696
CAS No.: 392692-61-4
M. Wt: 292.91 g/mol
InChI Key: JJNFUADYIMJHDK-ZIAGYGMSSA-N
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Description

Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- is a chemical compound with the molecular formula C14H29ClO2Si. It is a derivative of heptanal, modified with a chlorine atom, a methyl group, and a triethylsilyl-protected hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- typically involves the following steps:

    Starting Material: The synthesis begins with heptanal, which undergoes chlorination to introduce the chlorine atom at the 7th position.

    Protection of Hydroxyl Group: The hydroxyl group at the 3rd position is protected using triethylsilyl chloride in the presence of a base such as imidazole or pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: 7-chloro-2-methyl-3-[(triethylsilyl)oxy]heptanoic acid.

    Reduction: 7-chloro-2-methyl-3-[(triethylsilyl)oxy]heptanol.

    Substitution: 7-amino-2-methyl-3-[(triethylsilyl)oxy]heptanal.

Scientific Research Applications

Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Heptanal: The parent compound without the chlorine, methyl, and triethylsilyl modifications.

    7-Chloroheptanal: Similar structure but lacks the methyl and triethylsilyl groups.

    2-Methylheptanal: Lacks the chlorine and triethylsilyl groups.

    3-[(Triethylsilyl)oxy]heptanal: Lacks the chlorine and methyl groups.

Uniqueness

Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the triethylsilyl-protected hydroxyl group allows for selective reactions at other sites without interference from the hydroxyl group.

This compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

392692-61-4

Molecular Formula

C14H29ClO2Si

Molecular Weight

292.91 g/mol

IUPAC Name

(2S,3R)-7-chloro-2-methyl-3-triethylsilyloxyheptanal

InChI

InChI=1S/C14H29ClO2Si/c1-5-18(6-2,7-3)17-14(13(4)12-16)10-8-9-11-15/h12-14H,5-11H2,1-4H3/t13-,14-/m1/s1

InChI Key

JJNFUADYIMJHDK-ZIAGYGMSSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@H](CCCCCl)[C@H](C)C=O

Canonical SMILES

CC[Si](CC)(CC)OC(CCCCCl)C(C)C=O

Origin of Product

United States

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